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molecular formula C10H11NO B1271505 (2-Isocyanatopropan-2-yl)benzene CAS No. 4747-74-4

(2-Isocyanatopropan-2-yl)benzene

Cat. No. B1271505
M. Wt: 161.2 g/mol
InChI Key: ZPSNFVVCGMSWID-UHFFFAOYSA-N
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Patent
US08361994B2

Procedure details

To a benzene (2 mL) solution of cumylamine (1.80 g, 13.3 mmol) and triethylamine (1.86 mL, 13.3 mmol) was added a 20% toluene solution of phosgene (17.5 mL, 33.3 mmol) dropwise. After completion, the reaction mixture was heated to 60° C. for 2 hours. It was then cooled to room temperature, charged with diethyl ether (20 mL), and filtered. Concentration of the filtrate in vacuo afforded the title compound. This crude product was used in the subsequent step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]([NH2:16])([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH3:8].C(N(CC)CC)C.[C:24](Cl)(Cl)=[O:25]>C(OCC)C.C1(C)C=CC=CC=1>[N:16]([C:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH3:8])=[C:24]=[O:25]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)N
Name
Quantity
1.86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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